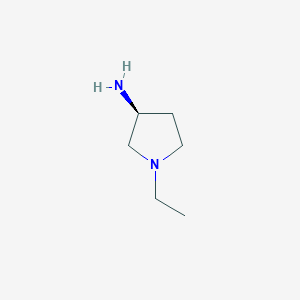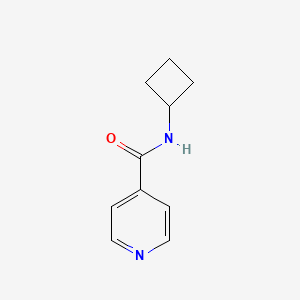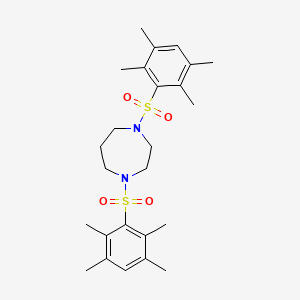
(3S)-1-ethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-1-ethylpyrrolidin-3-amine” is a chemical compound with the molecular formula C6H14N2 . It is also known by its IUPAC name (3S)-1-ethyl-3-pyrrolidinamine . The compound is available in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0…/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 187.11 . It is stored at room temperature and is available in the form of an oil .Scientific Research Applications
Environmental Remediation and Monitoring
Amine-functionalized sorbents, including those related to (3S)-1-ethylpyrrolidin-3-amine, have been identified as effective materials for removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds are highly resistant to traditional degradation methods. The effectiveness of aminated sorbents lies in their ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from the sorbent's morphology, offering a promising alternative for PFAS control in water treatment (Ateia et al., 2019).
Biomedical Applications
In the biomedical sector, conducting polymers incorporating amine groups have shown significant potential. These materials, including amine-functionalized variants, can facilitate accelerated wound healing, enhanced antibacterial activity, and controlled drug release through their improved electrical conductivity. This is particularly valuable in wound care and skin tissue engineering, where electrical stimulation directly applied to the wound area can speed up the healing process (Talikowska et al., 2019).
Carbon Capture and Storage (CCS)
Amine-based solutions, including those related to this compound, are at the forefront of CCS technology. These compounds are capable of capturing CO2 from industrial emissions, thereby mitigating greenhouse gas effects. Research has focused on optimizing amine solutions for greater efficiency, lower energy consumption, and reduced environmental impact, highlighting the critical role of solvent management in commercial-scale postcombustion CO2 capture (Reynolds et al., 2012).
Materials Science
In materials science, amine-functionalized conducting polymers are utilized for their superior electrical properties. These polymers are integral in the development of organic electronic devices such as solar cells and light-emitting diodes (LEDs). Research has been directed towards enhancing the electrical conductivity of such polymers, with amine-functionalized variants showing promise in improving charge transport and device performance (Shi et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301 (if swallowed), P312 (call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
properties
IUPAC Name |
(3S)-1-ethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVGZOPWLLUSF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-furylmethyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725718.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)


